molecular formula C22H24N2O4 B4953745 N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide

N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide

Cat. No.: B4953745
M. Wt: 380.4 g/mol
InChI Key: IHAUSTNZNZWKLF-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide, also known as MEP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. In

Scientific Research Applications

N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide has been studied for its potential applications in medicinal chemistry, particularly in the development of novel analgesics and anti-inflammatory agents. It has also been investigated for its neuroprotective and cognitive-enhancing effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are responsible for pain and inflammation. Additionally, this compound has been shown to modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects
In animal studies, this compound has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective and cognitive-enhancing properties. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide. One area of interest is the development of novel this compound analogs with improved pharmacological properties. Another direction is the investigation of this compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore the mechanisms underlying this compound's neuroprotective and cognitive-enhancing effects, as well as its potential side effects and toxicity.

Synthesis Methods

N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-phenylethyl)propan-2-amine in the presence of triethylamine to produce this compound. The purity of the final product can be improved through recrystallization and chromatographic techniques.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-3-20(25)23(14-13-16-7-5-4-6-8-16)19-15-21(26)24(22(19)27)17-9-11-18(28-2)12-10-17/h4-12,19H,3,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAUSTNZNZWKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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